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Compound of Interest

Compound Name: Nirmatrelvir-d9

Cat. No.: B12402439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic characterization of Nirmatrelvir-d9, a
deuterated isotopologue of the potent SARS-CoV-2 main protease (3CLpro) inhibitor,
Nirmatrelvir. While specific experimental data for the deuterated form is not publicly available,
this document leverages comprehensive data from its non-deuterated counterpart to provide a
robust analytical profile. Nirmatrelvir-d9 is primarily utilized as an internal standard in
guantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for
pharmacokinetic and metabolic studies.[1] This guide outlines the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for
acquiring such data, and visual representations of the analytical workflow and the drug's
mechanism of action.

Data Presentation

The quantitative spectroscopic data for Nirmatrelvir, which is expected to be nearly identical to
that of Nirmatrelvir-d9 with the exception of the deuterated positions, is summarized below.
The nine deuterium atoms in Nirmatrelvir-d9 are located on the two methyl groups of the tert-
butyl moiety and the adjacent methine proton. In the *H NMR spectrum, the signals
corresponding to these protons would be absent. In the 33C NMR, the carbons bearing
deuterium will exhibit splitting patterns and shifts that differ from the protonated analog. The
mass spectrum will show a corresponding mass shift.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables present the *H and 3C NMR chemical shifts for Nirmatrelvir, which serve

as a reference for the characterization of Nirmatrelvir-d9. The data is based on spectra
recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: *H NMR Chemical Shift Data of Nirmatrelvir (Reference for Nirmatrelvir-d9)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Signals for the d9
moiety would be
absent
9.38 bs 1H Amide NH
7.57 d,J=95Hz 1H Amide NH
4.62 d,J=95Hz 1H CH
4.47 s 1H CH
3.93 dd, J=10.4,5.2Hz 1H CH
3.87 d,J=10.4 Hz 1H CH
1.52 dd,J=7.6,5.0 Hz 1H CH
1.32-1.24 m 1H CH
2 x CH3 (gem-
1.05 d,J=83Hz 12H dimethyl) + 2 x CH3
(tert-butyl)
0.88 s 3H CH3

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be

comparable for Nirmatrelvir-d9, with the absence of signals for the deuterated protons.

Table 2: 13C NMR Chemical Shift Data of Nirmatrelvir (Reference for Nirmatrelvir-d9)
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Chemical Shift (8) ppm Assighment
174.86 C=0

169.24 C=0

157.39 (g, J = 37.6 H2) C=0 (Trifluoroacetamide)
117.12 CN (Nitrile)
115.7 (q, J = 287.7 Hz) CF3

59.49 CH

57.75 CH

48.04 CH

35.87 CH

29.94 CH

27.11 C

26.07 CH3

25.99 CH3

19.41 CHS3

13.95 CH3

12.27 CH3

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be
comparable for Nirmatrelvir-d9, with potential splitting of the deuterated carbon signals.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key
technique for confirming the molecular weight and elemental composition of Nirmatrelvir-d9.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Nirmatrelvir and Expected Data
for Nirmatrelvir-d9
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. Found m/z Expected m/z
Species Calculated m/z . . . .
(Nirmatrelvir) (Nirmatrelvir-d9)
[M+H]* 500.2479 500.2480 509.3032
[M+Na]* 522.2299 522.2300 531.2852

The molecular formula for Nirmatrelvir is C23Hs3F3NsOa4 and for Nirmatrelvir-d9 is
C23H24D9F3Ns0a4. The expected mass for Nirmatrelvir-d9 is calculated based on this formula.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of
Nirmatrelvir-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra to confirm the chemical structure and isotopic
labeling of Nirmatrelvir-d9.

Materials:

Nirmatrelvir-d9 sample (5-25 mg for *H NMR, 50-100 mg for 33C NMR)

Deuterated solvent (e.g., DMSO-d6)

5 mm NMR tubes

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

e 400 MHz (or higher) NMR spectrometer

Procedure:

e Sample Preparation:
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[e]

Accurately weigh the Nirmatrelvir-d9 sample and dissolve it in approximately 0.6-0.7 mL
of the deuterated solvent in a clean, dry vial.

[e]

Vortex the sample to ensure complete dissolution.

Transfer the solution to an NMR tube.

o

[¢]

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.

o For 'H NMR:
» Acquire a one-dimensional proton spectrum using a standard pulse sequence.

» Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-
noise ratio.

o For 3C NMR:
= Acquire a one-dimensional carbon spectrum with proton decoupling.

» Typical parameters: longer acquisition time and a greater number of scans compared to
'H NMR to compensate for the lower natural abundance and sensitivity of the 13C
nucleus.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o Phase correct the spectrum and perform baseline correction.
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o Calibrate the chemical shift scale using the TMS signal at O ppm.

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass and confirm the elemental composition of
Nirmatrelvir-d9.

Materials:

e Nirmatrelvir-d9 sample

e High-purity solvents (e.g., acetonitrile, methanol, water)
» Volatile acid (e.g., formic acid) to promote ionization
Instrumentation:

e High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid
chromatography system (LC-MS).

Procedure:
e Sample Preparation:

o Prepare a dilute solution of Nirmatrelvir-d9 (approximately 1-10 pg/mL) in a suitable
solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

 Instrument Setup and Data Acquisition:
o Set the ESI source to positive ion mode.

o Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and
drying gas temperature and flow rate.

o Introduce the sample into the mass spectrometer via direct infusion or through an LC
column.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

o Data Analysis:
o lIdentify the protonated molecular ion peak ([M+H]*).

o Compare the experimentally measured accurate mass with the theoretically calculated
mass for the chemical formula of Nirmatrelvir-d9 (C23H24D9F3Ns0a4) to confirm its
elemental composition.

o Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.
Key fragments for Nirmatrelvir include m/z 319.1 and 110.0.[2]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of the
characterization and mechanism of action of Nirmatrelvir-d9.
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Caption: Experimental workflow for the spectroscopic characterization of Nirmatrelvir-d9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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